Dyrk1A-IN-5

Descripción

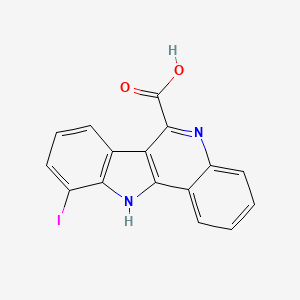

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H9IN2O2 |

|---|---|

Peso molecular |

388.16 g/mol |

Nombre IUPAC |

10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid |

InChI |

InChI=1S/C16H9IN2O2/c17-10-6-3-5-9-12-14(19-13(9)10)8-4-1-2-7-11(8)18-15(12)16(20)21/h1-7,19H,(H,20,21) |

Clave InChI |

SDRAETFVRBBLOB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C3=C(C4=C(N3)C(=CC=C4)I)C(=N2)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Dyrk1A-IN-5: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyrk1A-IN-5 is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a crucial enzyme involved in a multitude of cellular processes, including cell proliferation, neurodevelopment, and signaling pathways.[3] Its dysregulation has been implicated in various pathological conditions, notably Down syndrome and Alzheimer's disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its interaction with the DYRK1A signaling pathway.

Core Mechanism of Action

This compound exerts its biological effects through the direct and selective inhibition of the kinase activity of DYRK1A.[1][2] As a member of the CMGC group of kinases, DYRK1A possesses a conserved ATP-binding pocket, which is the primary target for small molecule inhibitors. While a co-crystal structure of this compound with DYRK1A is not publicly available, based on the characteristics of similar Type I kinase inhibitors, it is hypothesized to bind competitively to the ATP-binding site of DYRK1A. This binding prevents the phosphorylation of downstream substrates, thereby modulating various cellular signaling cascades.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| DYRK1A | 6 |

| DYRK1B | 600 |

| CLK1 | 500 |

| DYRK2 | >10,000 |

Data sourced from MedChemExpress.[1][2]

Table 2: Cellular Activity of this compound

| Cellular Target/Assay | Cell Line | IC50 (µM) |

| Inhibition of SF3B1 phosphorylation at Thr434 | HeLa | 0.5 |

| Inhibition of tau phosphorylation at Thr212 | HEK293 | 2.1 |

Data sourced from MedChemExpress and AbMole BioScience.[1][2][4]

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on DYRK1A has significant downstream consequences on various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for characterizing such an inhibitor.

DYRK1A Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits DYRK1A, blocking downstream substrate phosphorylation.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the IC50 of this compound in a kinase assay.

Detailed Experimental Protocols

While specific protocols for this compound are proprietary, the following are representative methodologies based on standard practices for characterizing kinase inhibitors.

In Vitro DYRK1A Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a common method to determine the binding affinity of an inhibitor to a kinase.

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Dilute recombinant DYRK1A kinase to the desired concentration (e.g., 5 nM) in 1X Kinase Buffer A.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in 1X Kinase Buffer A.

-

Prepare a solution of Eu-anti-GST antibody (e.g., 2 nM) and Kinase Tracer 236 (e.g., 30 nM) in 1X Kinase Buffer A.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the diluted this compound.

-

Add 5 µL of the diluted DYRK1A kinase solution.

-

Add 5 µL of the Eu-anti-GST antibody/Kinase Tracer 236 solution.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the ratio of the emission signals and plot the results against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Tau Phosphorylation Assay (Western Blotting)

This assay measures the ability of the inhibitor to block the phosphorylation of a known cellular substrate of DYRK1A.

-

Cell Culture and Treatment:

-

Culture HEK293 cells in appropriate media until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated Tau at Thr212 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total Tau and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phosphorylated Tau to total Tau for each treatment condition.

-

Plot the normalized phosphorylation levels against the inhibitor concentration and determine the cellular IC50 value.

-

Conclusion

This compound is a highly potent and selective inhibitor of DYRK1A, demonstrating significant activity both in vitro and in cellular models. Its ability to modulate the phosphorylation of key downstream targets such as SF3B1 and tau underscores its potential as a valuable research tool and a starting point for the development of therapeutic agents targeting DYRK1A-associated pathologies. The methodologies outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel DYRK1A inhibitors.

References

Dyrk1A-IN-5: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell cycle regulation, neuronal development, and transcription.[1][2][3] Its gene is located on chromosome 21, and its overexpression is implicated in the pathogenesis of Down syndrome and the early onset of Alzheimer's disease (AD).[4][5][6] DYRK1A's dysregulation has been linked to several neurodegenerative diseases and various cancers, making it a significant therapeutic target.[1][7][8]

Dyrk1A-IN-5 is a potent and selective small-molecule inhibitor of DYRK1A.[9][10][11] By targeting the kinase activity of DYRK1A, this compound serves as a critical tool for elucidating the enzyme's function and as a potential lead for developing novel therapeutics. This guide provides an in-depth overview of the core downstream signaling pathways modulated by the inhibition of DYRK1A with this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data: Inhibitory Profile of this compound

The efficacy of this compound is characterized by its high potency against DYRK1A and selectivity over other related kinases. This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) | Selectivity vs. DYRK1A | Reference |

| DYRK1A | 6 | - | [9][10] |

| CLK1 | 500 | 83-fold | [9] |

| DYRK1B | 600 | 100-fold | [9] |

| DYRK2 | >10,000 | >1667-fold | [9] |

Table 2: Cellular Activity and Substrate Phosphorylation Inhibition

| Cellular Target/Assay | Cell Line | IC₅₀ (µM) | Reference |

| SF3B1 Phosphorylation (at Thr434) | HeLa | 0.5 | [9][11] |

| Tau Phosphorylation (at Thr212) | HEK293 | 2.1 | [9][10][11] |

Core Downstream Signaling Pathways

Inhibition of DYRK1A by this compound directly impacts several critical signaling cascades. The following sections detail the primary pathways affected.

Tau Phosphorylation Pathway

DYRK1A is a key kinase involved in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[4][12] DYRK1A directly phosphorylates tau at several residues, including Threonine 212, which contributes to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction.[9][13][14] this compound, by inhibiting DYRK1A, reduces this pathological phosphorylation.

NFAT Signaling Pathway

The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors is crucial for immune responses and neuronal development.[15][16] DYRK1A acts as a negative regulator of this pathway. In the nucleus, DYRK1A phosphorylates activated NFAT proteins, which promotes their export back to the cytoplasm, thereby terminating their transcriptional activity.[1][15][17] Inhibition of DYRK1A by this compound is expected to block this nuclear export, leading to sustained NFAT activation and gene expression.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell proliferation, survival, and differentiation. Aberrant STAT3 activity is often linked to cancer.[1] DYRK1A can positively regulate STAT3 activity by phosphorylating it at the Serine 727 residue, which is critical for its full transcriptional function.[1][18] By inhibiting DYRK1A, this compound can lead to the inactivation of the STAT3 signaling pathway, which has been shown to sensitize cancer cells to other therapies.[18]

Experimental Protocols & Workflows

Verifying the downstream effects of this compound typically involves cell-based assays to measure the phosphorylation status of key substrates.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the efficacy of this compound in a cellular context.

Detailed Methodology: Western Blot for Phospho-Tau

This protocol describes the detection of phosphorylated Tau (e.g., at Thr212) in HEK293 cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Plate HEK293 cells in 6-well plates and grow to 70-80% confluency.

-

If necessary, transfect cells with vectors expressing DYRK1A and/or Tau protein.[13]

-

Treat cells with this compound at various concentrations (e.g., 0-10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[9]

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., anti-pTau-Thr212) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total Tau and/or a housekeeping protein like β-actin or GAPDH.

-

Quantify band intensities using densitometry software to determine the relative reduction in Tau phosphorylation.

-

References

- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]

- 3. scbt.com [scbt.com]

- 4. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]

- 5. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. abmole.com [abmole.com]

- 11. glpbio.com [glpbio.com]

- 12. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DYRK1A inhibition suppresses STAT3/EGFR/Met signalling and sensitizes EGFR wild‐type NSCLC cells to AZD9291 - PMC [pmc.ncbi.nlm.nih.gov]

Dyrk1A-IN-5: A Technical Guide to its Targets in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyrk1A-IN-5 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] DYRK1A is a crucial kinase implicated in a variety of neuronal processes, and its dysregulation is associated with neurodevelopmental disorders and neurodegenerative diseases. This technical guide provides an in-depth overview of the known targets of this compound in neuronal cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Quantitative Data: Inhibitory Profile of this compound

This compound demonstrates high potency for DYRK1A and selectivity against other related kinases. The following table summarizes the in vitro and cellular inhibitory activities of this compound.

| Target | Assay Type | IC50 | Cell Line | Notes | Reference |

| DYRK1A | In vitro kinase assay | 6 nM | - | - | [1] |

| DYRK1B | In vitro kinase assay | 600 nM | - | Shows 100-fold selectivity over DYRK1B. | [1] |

| CLK1 | In vitro kinase assay | 500 nM | - | - | [1] |

| DYRK2 | In vitro kinase assay | > 10 µM | - | Minimal inhibition observed. | [1] |

| Phospho-SF3B1 (Thr434) | Cellular assay (Western Blot) | 0.5 µM | HeLa | Demonstrates cellular target engagement. | |

| Phospho-Tau (Thr212) | Cellular assay (Western Blot) | 2.1 µM | HEK293 | Indicates potential for Alzheimer's disease research. |

Key Neuronal Targets and Signaling Pathways

DYRK1A is a pleiotropic kinase that phosphorylates a wide array of substrates involved in critical neuronal functions. By inhibiting DYRK1A, this compound is poised to modulate these pathways.

Tau Phosphorylation

DYRK1A is known to phosphorylate Tau protein at several sites, including Threonine 212. This phosphorylation is a priming step for subsequent phosphorylation by other kinases like GSK3β, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. This compound has been shown to inhibit the phosphorylation of Tau at Thr212 in a cellular context.[2][3][4]

Splicing Factor Regulation

DYRK1A phosphorylates several components of the spliceosome, including the splicing factor 3B subunit 1 (SF3B1). This phosphorylation can modulate pre-mRNA splicing. This compound effectively reduces the phosphorylation of SF3B1 at Threonine 434 in cells.[2]

Neuronal Development and Function

DYRK1A plays a multifaceted role in neurodevelopment, including the regulation of cell cycle exit and neuronal differentiation. It influences the activity of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), which are critical for synaptic plasticity and neuronal survival. Inhibition of DYRK1A by compounds like this compound can therefore impact these fundamental processes.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the targets of this compound.

In Vitro DYRK1A Kinase Assay

This protocol is adapted from the methods described in the original publication by Falke et al. (2015).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified DYRK1A.

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRKtide substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

In a 96-well plate, add the DYRK1A enzyme, the substrate peptide, and the diluted this compound or DMSO vehicle control.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for non-radioactive methods).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or the ADP-Glo™ reagent).

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-Tau and Phospho-SF3B1 Western Blot Assay

This protocol outlines a general procedure for assessing the inhibition of Tau and SF3B1 phosphorylation in a cellular context.

Objective: To determine the cellular IC50 of this compound for the phosphorylation of endogenous or overexpressed Tau and SF3B1.

Materials:

-

Neuronal or other suitable cell lines (e.g., HEK293, HeLa, SH-SY5Y)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Tau (Thr212), anti-total-Tau, anti-phospho-SF3B1 (Thr434), anti-total-SF3B1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Plate cells and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of this compound or DMSO vehicle control for a specified duration (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Tau) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein or a loading control.

-

Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein or loading control.

-

Plot the percentage of inhibition of phosphorylation against the logarithm of the this compound concentration to determine the cellular IC50.

Conclusion

This compound is a valuable research tool for investigating the roles of DYRK1A in neuronal function and disease. Its high potency and selectivity make it suitable for elucidating the specific downstream effects of DYRK1A inhibition. The primary neuronal targets identified to date, including Tau and SF3B1, highlight its potential for studies in neurodegenerative disorders and the regulation of RNA splicing. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and the exploration of its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dyrk1A-IN-5 in the Modulation of Tau Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and application of Dyrk1A-IN-5, a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with a specific focus on its role in mitigating tau protein phosphorylation. Aberrant tau phosphorylation is a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[1][2] This document outlines the mechanism of action of this compound, presents quantitative data on its efficacy, details relevant experimental protocols, and illustrates key cellular pathways and workflows.

Introduction to DYRK1A and Tau Pathology

The DYRK1A enzyme is a crucial regulator of various cellular processes, and its overactivity has been implicated in the hyperphosphorylation of the tau protein.[1][3] This hyperphosphorylation leads to the destabilization of microtubules, the formation of neurofibrillary tangles (NFTs), and ultimately, neuronal dysfunction and death.[4] Consequently, the inhibition of DYRK1A has emerged as a promising therapeutic strategy for tauopathies. This compound is a selective inhibitor of DYRK1A, offering a valuable tool for both basic research and drug discovery efforts in this field.

This compound: Mechanism of Action and Specificity

This compound is a potent and selective inhibitor of DYRK1A. Its primary mechanism of action involves competing with ATP for the kinase's active site, thereby preventing the transfer of a phosphate group to its substrates, including the tau protein.

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available data on its potency and selectivity.

| Target | Assay Type | IC50 | Reference |

| DYRK1A | In vitro kinase assay | 6 nM | --INVALID-LINK-- |

| p-Tau (Thr212) | HEK293 cell-based assay | 2.1 µM | --INVALID-LINK-- |

| Kinase | IC50 | Selectivity (fold vs. DYRK1A) | Reference |

| DYRK1A | 6 nM | 1 | --INVALID-LINK-- |

| DYRK1B | 600 nM | 100 | --INVALID-LINK-- |

| CLK1 | 500 nM | 83.3 | --INVALID-LINK-- |

| DYRK2 | >10 µM | >1667 | --INVALID-LINK-- |

Signaling Pathways and Experimental Workflows

To visualize the role of this compound in the context of tau phosphorylation and to outline a typical experimental approach for its evaluation, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and tau phosphorylation.

In Vitro DYRK1A Kinase Assay

This protocol is for assessing the direct inhibitory effect of this compound on the phosphorylation of recombinant tau by recombinant DYRK1A.

Materials:

-

Recombinant human DYRK1A protein

-

Recombinant human Tau-441 protein

-

This compound

-

Kinase Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

4X Laemmli Sample Buffer

-

Deionized water

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a microcentrifuge tube, prepare the kinase reaction mixture by adding the following components in order: deionized water, Kinase Buffer, recombinant Tau protein, and the desired concentration of this compound or DMSO (vehicle control).

-

Initiate the reaction by adding the recombinant DYRK1A enzyme.

-

Start the phosphorylation reaction by adding ATP (final concentration typically 10-100 µM).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding 4X Laemmli Sample Buffer and heating the samples at 95-100°C for 5-10 minutes.

-

The samples are now ready for analysis by Western blotting to detect phosphorylated tau.

HEK293T Cell-Based Tau Phosphorylation Assay

This protocol describes a cellular model to evaluate the efficacy of this compound in a more physiologically relevant context.

Materials:

-

HEK293T cells

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

-

Expression plasmids for human DYRK1A and human Tau-441

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

Procedure:

-

Seed HEK293T cells in a multi-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the DYRK1A and Tau expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to express the proteins for 24-48 hours.

-

Treat the transfected cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA Protein Assay Kit.

-

Prepare the lysates for Western blot analysis by adding Laemmli sample buffer and heating.

Western Blotting for Phosphorylated Tau

This protocol details the detection and semi-quantification of phosphorylated tau levels.

Materials:

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Anti-phospho-Tau (specific to the desired phosphorylation site, e.g., Thr212, Ser202, etc.)

-

Anti-total-Tau antibody (for normalization)

-

Anti-GAPDH or β-actin antibody (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Load equal amounts of protein from the prepared lysates onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Tau antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

For normalization, the membrane can be stripped and re-probed with an anti-total-Tau antibody and a loading control antibody, following the same steps.

-

Densitometric analysis of the bands can be performed to quantify the relative levels of phosphorylated tau.

Conclusion

This compound is a valuable research tool for investigating the role of DYRK1A in tau phosphorylation and for the preclinical evaluation of DYRK1A inhibitors as potential therapeutics for tauopathies. The data presented in this guide demonstrate its potency and selectivity. The provided protocols offer a foundation for researchers to design and execute experiments to further elucidate the function of this compound and its impact on the intricate signaling pathways underlying neurodegenerative diseases. Further studies are warranted to expand the quantitative profile of this compound across a broader range of tau phosphorylation sites and in more complex disease models.

References

- 1. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]

- 3. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DYRK1A-mediated Hyperphosphorylation of Tau | Semantic Scholar [semanticscholar.org]

Dyrk1A-IN-5: A Technical Guide to its Role in SF3B1 Splicing Factor Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate process of pre-mRNA splicing, essential for generating the diversity of the human proteome, is tightly regulated by a complex machinery of proteins. Among these, the splicing factor 3B subunit 1 (SF3B1) plays a pivotal role in the early stages of spliceosome assembly. The activity of SF3B1 is, in turn, modulated by post-translational modifications, with phosphorylation being a key regulatory event. The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has been identified as a critical kinase that directly phosphorylates SF3B1, thereby influencing the splicing process. This technical guide provides an in-depth analysis of the role of Dyrk1A-IN-5, a potent and selective inhibitor of DYRK1A, in the modulation of SF3B1. We will delve into the molecular interactions, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for studying this interaction. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the DYRK1A-SF3B1 axis.

The DYRK1A-SF3B1 Signaling Axis

The protein kinase DYRK1A directly phosphorylates the splicing factor SF3B1 at the threonine 434 (Thr434) residue.[1][2] This phosphorylation event is a crucial step in the regulation of pre-mRNA splicing. By adding a phosphate group to this specific site, DYRK1A can modulate the function of SF3B1 within the spliceosome, impacting splice site selection and the overall efficiency of the splicing process.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for DYRK1A. Its inhibitory action prevents the phosphorylation of SF3B1, thereby offering a powerful tool to probe the functional consequences of this signaling pathway and a potential therapeutic avenue for diseases associated with aberrant splicing.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy and selectivity.

| Target | Assay Type | IC50 | Reference |

| DYRK1A | In vitro kinase assay | 6 nM | [3][4] |

| DYRK1B | In vitro kinase assay | 600 nM | [3] |

| CLK1 | In vitro kinase assay | 500 nM | [3] |

| DYRK2 | In vitro kinase assay | >10 µM | [3] |

| SF3B1 Phosphorylation (Thr434) | Cellular assay (HeLa cells) | 0.5 µM | [3][4][5] |

| Tau Phosphorylation (Thr212) | Cellular assay (HEK293 cells) | 2.1 µM | [3][4][5] |

Table 1: IC50 values of this compound against various kinases and cellular phosphorylation events.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments cited in the study of this compound and its effect on SF3B1.

In Vitro DYRK1A Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of DYRK1A using a recombinant SF3B1 fragment as a substrate.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a solution of recombinant, C-terminally deleted GST-tagged DYRK1A (GST-DYRK1A-ΔC) in kinase buffer.[1]

-

Prepare a solution of the recombinant His-tagged SF3B1 fragment (amino acids 304-493) in kinase buffer.[1]

-

Prepare a solution of [γ-32P]ATP.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine GST-DYRK1A-ΔC, the His-SF3B1 fragment, and the desired concentration of this compound or DMSO (vehicle control).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

-

Detection and Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.

-

Quantify the incorporation of 32P into the SF3B1 fragment using a phosphorimager or densitometry.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Cellular Assay for SF3B1 Phosphorylation (Western Blot)

This protocol details the procedure for assessing the effect of this compound on the phosphorylation of endogenous SF3B1 in a cellular context using Western blotting.

Methodology:

-

Cell Culture and Treatment:

-

Culture HeLa cells in appropriate media until they reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 18 hours).[6]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated SF3B1 (p-SF3B1 Thr434) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total SF3B1 or a housekeeping protein (e.g., GAPDH or β-actin).

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-SF3B1 to total SF3B1 (or the housekeeping protein) for each treatment condition.

-

Express the results as a percentage of the vehicle-treated control.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct engagement of a drug with its target protein in a cellular environment. This protocol provides a general framework for performing a CETSA to validate the interaction between this compound and DYRK1A.

Methodology:

-

Cell Treatment:

-

Culture a suitable cell line (e.g., HeLa) to a high density.

-

Treat the cells with this compound at a concentration known to be effective (e.g., 5-10 µM) or with DMSO (vehicle control) for a defined period (e.g., 1-2 hours).

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.

-

-

Protein Extraction and Separation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Detection and Analysis:

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze equal amounts of soluble protein from each temperature point by Western blotting using an antibody against DYRK1A.

-

Quantify the band intensities for each temperature.

-

Plot the percentage of soluble DYRK1A remaining as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7][8][9][10][11]

-

Conclusion and Future Directions

This compound is a valuable chemical probe for dissecting the role of DYRK1A in SF3B1-mediated splicing. The data presented in this guide underscore its potency and selectivity, and the detailed protocols provide a roadmap for its application in both in vitro and cellular studies. The ability of this compound to modulate the phosphorylation of a key splicing factor opens up exciting avenues for future research. Investigating the downstream consequences of inhibiting DYRK1A on global splicing patterns and cellular phenotypes will be crucial. Furthermore, the therapeutic potential of targeting this pathway in diseases characterized by aberrant splicing, such as certain cancers and neurodevelopmental disorders, warrants further exploration. This technical guide serves as a foundational resource to empower researchers in their efforts to unravel the complexities of splicing regulation and to develop novel therapeutic strategies.

References

- 1. The protein kinase DYRK1A phosphorylates the splicing factor SF3b1/SAP155 at Thr434, a novel in vivo phosphorylation site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The protein kinase DYRK1A phosphorylates the splicing factor SF3b1/SAP155 at Thr434, a novel in vivo phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. tebubio.com [tebubio.com]

- 6. researchgate.net [researchgate.net]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Dyrk1A-IN-5: A Technical Guide for Down Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Down syndrome (DS), the most common chromosomal disorder, is characterized by the triplication of chromosome 21. This genetic anomaly leads to the overexpression of several genes, including Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a highly conserved serine/threonine kinase that plays a critical role in neurodevelopment and brain function. Its overexpression in individuals with Down syndrome is strongly implicated in the cognitive deficits associated with the condition. Consequently, DYRK1A has emerged as a key therapeutic target for mitigating the neurological symptoms of Down syndrome.

This technical guide focuses on Dyrk1A-IN-5, a potent and selective inhibitor of DYRK1A, and its applications in Down syndrome research. We will provide an in-depth overview of its mechanism of action, summarize key quantitative data, and present detailed experimental protocols for its use in both in vitro and in vivo research models.

This compound: Chemical Properties and Mechanism of Action

This compound is a small molecule inhibitor that exhibits high potency and selectivity for the DYRK1A kinase. Its chemical and pharmacological properties make it a valuable tool for investigating the role of DYRK1A in the pathophysiology of Down syndrome.

| Property | Value |

| Chemical Formula | C₁₆H₉IN₂O₂ |

| Molecular Weight | 388.16 g/mol |

| CAS Number | 1685235-41-9 |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Mechanism of Action: this compound acts as an ATP-competitive inhibitor of DYRK1A. By binding to the ATP-binding pocket of the kinase, it prevents the transfer of a phosphate group from ATP to its substrates. This inhibition of DYRK1A's catalytic activity leads to a reduction in the phosphorylation of its downstream targets, thereby modulating the signaling pathways dysregulated by DYRK1A overexpression in Down syndrome.

Quantitative Data

The efficacy and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this inhibitor.

Table 1: In Vitro Potency of this compound

| Target | IC₅₀ (nM) | Assay Type | Cell Line | Reference |

| DYRK1A | 6 | Kinase Assay | N/A | [1] |

| p-SF3B1 (Thr434) | 500 | Western Blot | HeLa | [1] |

| p-Tau (Thr212) | 2100 | Western Blot | HEK293 | [1] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC₅₀ (nM) |

| DYRK1A | 6 |

| DYRK1B | 600 |

| CLK1 | 500 |

| DYRK2 | >10,000 |

Signaling Pathways

DYRK1A is a pleiotropic kinase involved in multiple signaling pathways crucial for neurodevelopment and neuronal function. Its overexpression in Down syndrome disrupts these pathways, contributing to the observed cognitive impairments. This compound, by inhibiting DYRK1A, can help to normalize these pathways.

Figure 1: Simplified diagram of DYRK1A signaling pathways in Down syndrome and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Kinase Assay

This protocol describes a general procedure for assessing the inhibitory activity of this compound on DYRK1A kinase.

Figure 2: General workflow for an in vitro DYRK1A kinase inhibition assay.

Materials:

-

Recombinant human DYRK1A enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

DYRK1A substrate (e.g., DYRKtide peptide)

-

This compound

-

ATP

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.

-

Add the recombinant DYRK1A enzyme to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature.

-

Add the DYRK1A substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent and incubate as required.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of Substrate Phosphorylation

This protocol details the steps to assess the effect of this compound on the phosphorylation of its downstream targets, such as SF3B1 and Tau, in a cellular context.

Materials:

-

HeLa or HEK293 cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-SF3B1 (Thr434), anti-SF3B1, anti-phospho-Tau (Thr212), anti-Tau, anti-DYRK1A, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 18-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[2]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

In Vivo Studies in a Down Syndrome Mouse Model (Ts65Dn)

This section outlines a general protocol for evaluating the in vivo efficacy of this compound in the Ts65Dn mouse model of Down syndrome, focusing on cognitive assessment using the Novel Object Recognition (NOR) test.

In Vivo Formulation of this compound: A common formulation for in vivo administration of hydrophobic compounds like this compound involves a vehicle of DMSO, PEG300, Tween 80, and saline. A suggested method is to first dissolve the compound in DMSO, then sequentially add PEG300, Tween 80, and finally sterile saline, ensuring the solution is clear at each step.[3]

Novel Object Recognition (NOR) Test Protocol: [4][5][6][7]

Figure 3: Workflow for the Novel Object Recognition test in mice.

Animals:

-

Male Ts65Dn mice and their wild-type littermates. Age should be appropriate for the study design (e.g., young adults).

Procedure:

-

Habituation (Day 1):

-

Training (Day 2 - T1):

-

Administer this compound or the vehicle control to the mice via the chosen route (e.g., intraperitoneal injection) at a predetermined time before the training session (e.g., 30-60 minutes).

-

Place two identical objects in the arena at a fixed distance from each other.

-

Place the mouse in the arena and allow it to explore the objects for 10 minutes.[5][7] Record the session using a video tracking system.

-

-

Testing (Day 2 - T2):

-

Data Analysis:

-

Analyze the video recordings to determine the time spent exploring each object (familiar vs. novel). Exploration is typically defined as the mouse's nose being within a certain proximity to the object (e.g., 2 cm) and oriented towards it.

-

Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A positive DI indicates a preference for the novel object and intact recognition memory.

-

Conclusion

This compound is a potent and selective inhibitor of DYRK1A, a kinase strongly implicated in the cognitive deficits of Down syndrome. Its well-characterized in vitro activity and its potential for in vivo applications make it an invaluable research tool. The experimental protocols provided in this guide offer a starting point for researchers to investigate the therapeutic potential of DYRK1A inhibition in Down syndrome models. Further studies are warranted to fully elucidate the pharmacokinetic profile and long-term efficacy of this compound in preclinical models, which will be crucial for its potential translation to clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DYRK1A Antibody (#2771) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. invivochem.net [invivochem.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. mmpc.org [mmpc.org]

Investigating Dyrk1A-IN-5 in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the investigation of Dyrk1A-IN-5, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), as a potential therapeutic agent for Alzheimer's disease (AD). The overexpression and hyperactivity of DYRK1A have been implicated in the pathogenesis of AD, primarily through its role in the hyperphosphorylation of both amyloid precursor protein (APP) and tau protein.[1][2][3] Inhibition of DYRK1A presents a promising strategy to mitigate these key pathological hallmarks of AD.

This compound: Profile and Quantitative Data

This compound is a small molecule inhibitor with high potency and selectivity for DYRK1A. Its efficacy has been demonstrated in various in vitro assays, establishing it as a valuable tool for studying the therapeutic potential of DYRK1A inhibition.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Kinase | IC50 Value | Assay Conditions |

| DYRK1A | 6 nM | In vitro kinase assay |

| DYRK1B | 600 nM | In vitro kinase assay |

| CLK1 | 500 nM | In vitro kinase assay |

| DYRK2 | > 10 µM | In vitro kinase assay |

Data sourced from MedChemExpress.[4]

Table 2: Cellular Activity of this compound

| Cellular Endpoint | IC50 Value | Cell Line |

| Inhibition of Tau phosphorylation at Thr212 | 2.1 µM | HEK293 cells |

| Reduction of SF3B1 phosphorylation at Thr434 | 0.5 µM | HeLa cells |

Data sourced from MedChemExpress.[4]

Dyrk1A Signaling in Alzheimer's Disease

DYRK1A is a critical kinase that contributes to the dual pathology of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in Alzheimer's disease.[1][2] It directly phosphorylates APP at Threonine 668, which promotes its amyloidogenic processing, leading to increased production of Aβ peptides.[3] Furthermore, DYRK1A phosphorylates tau protein at multiple sites, including Threonine 212, Serine 202, and Serine 404.[5] This hyperphosphorylation of tau reduces its ability to stabilize microtubules and promotes its aggregation into NFTs.[5]

Caption: DYRK1A signaling cascade in Alzheimer's disease.

Experimental Protocols

This section details the methodologies for key experiments to evaluate the efficacy of this compound in Alzheimer's disease models.

In Vitro DYRK1A Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding of the inhibitor to the DYRK1A kinase.

Materials:

-

DYRK1A enzyme (human, recombinant)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer

-

Test compound (this compound)

-

384-well plate

Procedure:

-

Prepare a 3X solution of the test compound (this compound) in kinase buffer.

-

Prepare a 3X mixture of the DYRK1A kinase and Eu-anti-Tag antibody in kinase buffer.

-

Prepare a 3X solution of the kinase tracer in kinase buffer.

-

In a 384-well plate, add 5 µL of the test compound solution.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to initiate the reaction.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring FRET (Fluorescence Resonance Energy Transfer).

Cellular Tau Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit the phosphorylation of tau in a cellular context.

Materials:

-

HEK293 cells stably expressing human Tau

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Tau (Thr212), anti-total-Tau, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HEK293-Tau cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated tau levels to total tau and the loading control.

In Vivo Efficacy Study in 3xTg-AD Mice

This protocol outlines a typical in vivo study to assess the therapeutic potential of a Dyrk1A inhibitor in a mouse model of Alzheimer's disease. While specific data for this compound is not available, this protocol is based on studies with other DYRK1A inhibitors like DYR219.[6][7]

Animal Model: 3xTg-AD mice, which develop both amyloid plaques and tau pathology.

Treatment:

-

Age of onset: Treatment can be initiated either before (e.g., 6 months of age) or after (e.g., 10 months of age) the development of significant pathology.[6][8]

-

Dosing: The compound (e.g., DYR219) is administered daily via an appropriate route (e.g., oral gavage).

-

Duration: Treatment duration can range from several weeks to months (e.g., 8 weeks to 6 months).[6][8]

Assessments:

-

Cognitive Function: Morris Water Maze test to evaluate spatial learning and memory.

-

Pathology: Immunohistochemical analysis of brain tissue for Aβ plaques and phosphorylated tau.

Morris Water Maze Protocol:

-

A circular pool is filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant.

-

Acquisition Phase (e.g., 5 days): Mice are given multiple trials per day to find the hidden platform, starting from different locations. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial (e.g., day 6): The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.

Immunohistochemistry Protocol:

-

At the end of the treatment period, mice are euthanized, and brains are collected and fixed (e.g., in 4% paraformaldehyde).

-

Brain tissue is sectioned.

-

Sections are incubated with primary antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8 for pSer202/pThr205).

-

A secondary antibody conjugated to a reporter enzyme (e.g., HRP) is applied.

-

The signal is visualized using a chromogen (e.g., DAB), and the sections are imaged.

-

Plaque load and tau pathology are quantified using image analysis software.

Experimental Workflow and Logic

The investigation of this compound in Alzheimer's disease models follows a logical progression from in vitro characterization to in vivo validation.

Caption: Workflow for evaluating this compound.

This technical guide provides a framework for the preclinical investigation of this compound as a potential disease-modifying therapy for Alzheimer's disease. The provided data and protocols offer a starting point for researchers to design and execute robust studies to further elucidate the therapeutic utility of targeting DYRK1A.

References

- 1. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]

- 2. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic Dyrk1 Inhibition Delays the Onset of AD-Like Pathology in 3xTg-AD Mice [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]

The Core Cellular Functions of DYRK1A Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[1][2] Encoded by a gene on chromosome 21, its dosage-sensitive nature implicates it in the pathology of Down syndrome and has drawn significant attention for its roles in neurodevelopmental and neurodegenerative disorders, as well as in various cancers.[3][4][5] This technical guide provides a comprehensive overview of the core cellular functions of DYRK1A, presenting quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways to support researchers and professionals in drug development.

Data Presentation: Quantitative Insights into DYRK1A Activity

The following tables summarize key quantitative data related to DYRK1A, including its kinetic parameters for specific substrates and the inhibitory concentrations (IC50) of various small molecule inhibitors.

Table 1: Kinetic Parameters of DYRK1A for Selected Substrates

| Substrate | Amino Acid Sequence | Km (µM) | Vmax (pmol/min/mg) | Reference |

| DYRKtide | RRRFRPASPLRGPPK | 35 | - | [6] |

| ATP | - | Varies (e.g., 10-40) | - | [7] |

Note: Vmax values are often context-dependent and not always reported in a standardized manner.

Table 2: IC50 Values of Selected DYRK1A Inhibitors

| Inhibitor | Chemical Class | DYRK1A IC50 (nM) | Other Kinase Targets (IC50 in nM) | Reference |

| Harmine | β-carboline | 33 | MAO-A | [8] |

| EHT 1610 | - | - | - | [9] |

| L41 | - | - | CLKs, GSK3β | [10] |

| EHT 5372 | - | - | Other CMGC kinases | [10] |

| INDY | Benzothiazole | 240 | DYRK1B (230), CLK1, CLK4 | [8] |

| Leucettine L41 | - | - | - | [10] |

| AnnH31 | - | 81 | DYRK1B, CLK1, DYRK2, HIPK2 | [8] |

| AnnH75 | - | 181 | DYRK1B, CLK1, CLK4, Haspin/GSG2 | [8] |

Core Cellular Functions and Signaling Pathways of DYRK1A

DYRK1A is a pleiotropic kinase that regulates a wide array of cellular processes, often acting as a molecular switch in complex signaling networks. Its functions are highly dependent on the cellular context.[1][11]

Cell Cycle Regulation

DYRK1A is a critical regulator of the cell cycle, primarily by promoting cell cycle exit and entry into a quiescent state (G0).[12][13] It achieves this through the phosphorylation of several key cell cycle proteins:

-

Cyclin D1: DYRK1A phosphorylates Cyclin D1, leading to its degradation and thereby prolonging the G1 phase.[14][15]

-

p27Kip1: It phosphorylates and stabilizes the cyclin-dependent kinase inhibitor p27Kip1, further contributing to G1 arrest.[5]

-

DREAM Complex: DYRK1A phosphorylates LIN52, a component of the DREAM (dimerization partner, RB-like, E2F and multi-vulval class B) complex.[2] This phosphorylation is crucial for the assembly of the DREAM complex, which represses the transcription of cell cycle-dependent genes.[2]

References

- 1. DYRK1A and DYRK3 Promote Cell Survival through Phosphorylation and Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Specificity determinants of substrate recognition by the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dyrk1A Overexpression Inhibits Proliferation and Induces Premature Neuronal Differentiation of Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DYRK1A Antibody (#2771) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]

- 9. munin.uit.no [munin.uit.no]

- 10. Tissue expression of DYRK1A - Summary - The Human Protein Atlas [proteinatlas.org]

- 11. DYRK1A autophosphorylation on serine residue 520 modulates its kinase activity via 14-3-3 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Inhibition of DYRK1A, via histone modification, promotes cardiomyocyte cell cycle activation and cardiac repair after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

Dyrk1A-IN-5 and its Effect on Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the potent and selective DYRK1A inhibitor, Dyrk1A-IN-5, it is important to note that as of late 2025, specific peer-reviewed studies detailing its direct effects on neurogenesis are not publicly available. Therefore, this document provides a comprehensive overview of the role of DYRK1A in neurogenesis and presents data and methodologies from studies on other well-characterized DYRK1A inhibitors to serve as a proxy and guide for future research in this area.

Introduction to DYRK1A and its Role in Neurogenesis

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase that plays a critical role in the development of the central nervous system.[1][2] Its gene is located on chromosome 21, and its overexpression is implicated in the neuropathology of Down syndrome.[2][3] DYRK1A is a dosage-sensitive gene, meaning that both its overexpression and haploinsufficiency lead to significant neurodevelopmental abnormalities.[4]

DYRK1A's influence on neurogenesis is multifaceted, affecting key processes such as:

-

Neural Progenitor Proliferation and Differentiation: DYRK1A acts as a negative regulator of the G1-S phase transition in the cell cycle.[4][5] Overexpression of DYRK1A can lead to premature cell cycle exit, thereby promoting differentiation at the expense of proliferation of neural stem cells.[4][5] Conversely, inhibition of DYRK1A is suggested to promote the neurogenic potential of neural stem cells.[4]

-

Neuronal Morphogenesis: The kinase is involved in shaping the intricate structure of neurons. Both overexpression and underexpression of DYRK1A can alter dendritic arborization and spine morphology.[6]

-

Signal Transduction: DYRK1A is a key node in several signaling pathways crucial for brain development, including the calcineurin/NFAT pathway.[2][7]

Given its central role, DYRK1A has emerged as a promising therapeutic target for conditions associated with its dysregulation, such as Down syndrome and certain neurodegenerative disorders.

This compound: A Potent and Selective Inhibitor

This compound, chemically known as 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid, is a potent and highly selective inhibitor of DYRK1A.[8] Its selectivity is a key advantage, as off-target effects on other kinases can confound experimental results and lead to unwanted side effects in a therapeutic context.

Quantitative Data on this compound and Other DYRK1A Inhibitors

While specific neurogenesis data for this compound is pending, the following table summarizes its in vitro potency and includes data from other DYRK1A inhibitors that have been studied in the context of neurogenesis.

| Inhibitor | Target | IC50 (nM) | Experimental System | Observed Effects on Neurogenesis-Related Processes | Reference |

| This compound (Compound 5j) | DYRK1A | 6 | In vitro kinase assay | - | [8] |

| DYRK1B | 600 | In vitro kinase assay | - | [8] | |

| CLK1 | 500 | In vitro kinase assay | - | [8] | |

| DYRK2 | >10,000 | In vitro kinase assay | - | [8] | |

| Epigallocatechin-3-gallate (EGCG) | DYRK1A | ~300 | TgDyrk1A mice | Rescued reduced cell proliferation and altered cell cycle progression in the hippocampus. | [9] |

| Harmine | DYRK1A | ~50 | Cultured hippocampal neurons | Reduced the number of neurites. | [10] |

| ID-8 | DYRK1A | 78 | Human pluripotent stem cells | Interfered with neural specification. | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for designing new experiments. Below are representative protocols for key experiments used to study the effects of DYRK1A inhibition on neurogenesis.

In Vitro Kinase Inhibition Assay

This protocol is fundamental for determining the potency and selectivity of a compound like this compound.

Objective: To measure the half-maximal inhibitory concentration (IC50) of an inhibitor against DYRK1A.

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRKtide peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Radiolabeled ATP ([γ-³²P]ATP) or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a serial dilution of the test inhibitor in DMSO.

-

In a 96-well plate, add the kinase buffer, DYRKtide substrate, and the test inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive methods).

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which is then converted to a luminescent signal.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Neural Stem Cell Proliferation Assay

This assay assesses the effect of a DYRK1A inhibitor on the proliferation of neural stem cells (NSCs).

Objective: To quantify the rate of NSC proliferation in the presence of a DYRK1A inhibitor.

Materials:

-

Cultured neural stem cells

-

NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and FGF)

-

Test inhibitor

-

BrdU (5-bromo-2'-deoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibodies (e.g., anti-BrdU/EdU, anti-Sox2 for NSC identification)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Plate NSCs in a 96-well plate at a suitable density.

-

Treat the cells with various concentrations of the DYRK1A inhibitor or vehicle (DMSO) for a defined period (e.g., 24-72 hours).

-

During the last few hours of treatment (e.g., 2-4 hours), add BrdU or EdU to the culture medium to label proliferating cells.

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies against the proliferation marker (BrdU/EdU) and an NSC marker (e.g., Sox2).

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the percentage of BrdU/EdU-positive cells among the total number of Sox2-positive cells.

Neuronal Differentiation Assay

This protocol evaluates the impact of DYRK1A inhibition on the differentiation of NSCs into neurons.

Objective: To determine the effect of a DYRK1A inhibitor on the efficiency of neuronal differentiation.

Materials:

-

Cultured neural stem cells

-

NSC differentiation medium (proliferation medium without growth factors)

-

Test inhibitor

-

Fixation and permeabilization solutions

-

Primary antibodies against neuronal markers (e.g., β-III tubulin/Tuj1, MAP2) and a progenitor marker (e.g., Nestin)

-

Fluorescently labeled secondary antibodies

-

DAPI

-

Fluorescence microscope

Procedure:

-

Plate NSCs on a suitable substrate (e.g., poly-L-ornithine and laminin-coated coverslips).

-

Induce differentiation by switching to the differentiation medium.

-

Treat the cells with the DYRK1A inhibitor or vehicle at various concentrations for the duration of the differentiation period (e.g., 5-7 days).

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies against neuronal and progenitor markers.

-

Wash and incubate with fluorescently labeled secondary antibodies and DAPI.

-

Acquire images and quantify the percentage of β-III tubulin or MAP2-positive cells relative to the total number of DAPI-stained nuclei.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in DYRK1A's function and its inhibition is crucial for understanding its mechanism of action.

DYRK1A Signaling in Neurogenesis

The following diagram illustrates the central role of DYRK1A in regulating the cell cycle of neural progenitor cells, a key aspect of neurogenesis.

Caption: DYRK1A negatively regulates the G1/S transition by promoting Cyclin D1 degradation.

Experimental Workflow for Assessing DYRK1A Inhibitor Effects

The following diagram outlines a typical experimental workflow to investigate the impact of a DYRK1A inhibitor on neurogenesis in vitro.

Caption: In vitro workflow for studying this compound's effects on NSC proliferation and differentiation.

Conclusion and Future Directions